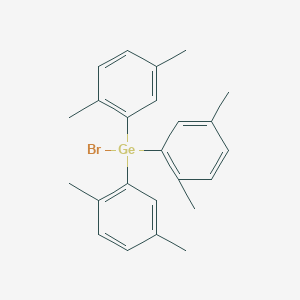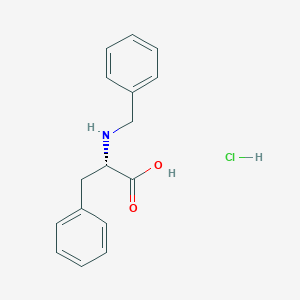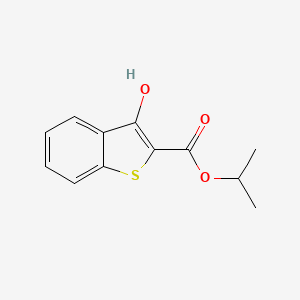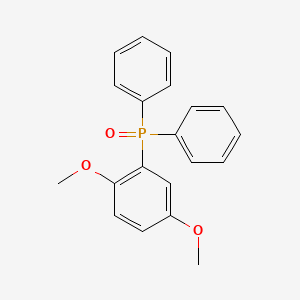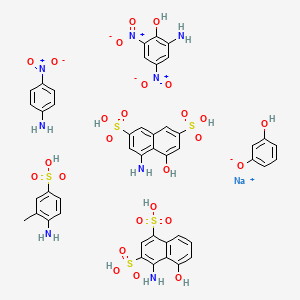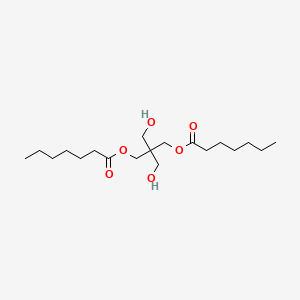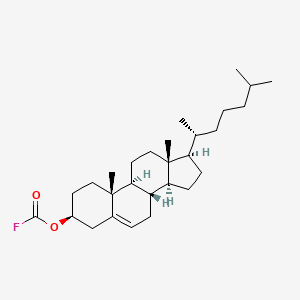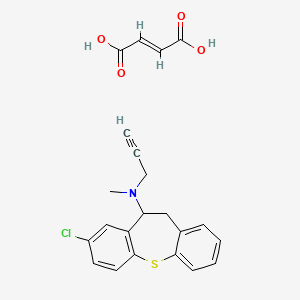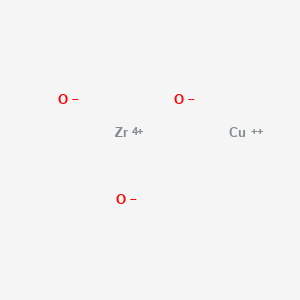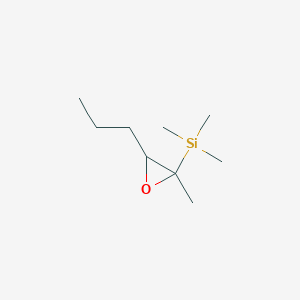
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methyl-3-propyloxiran-2-yl)silane typically involves the reaction of an appropriate epoxide with a trimethylsilyl reagent. One common method is the reaction of 2-methyl-3-propyloxirane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
科学的研究の応用
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane has several scientific research applications:
Biology: The compound can be employed in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.
Industry: It is used in the production of silicone polymers, coatings, and adhesives.
作用機序
The mechanism by which Trimethyl(2-methyl-3-propyloxiran-2-yl)silane exerts its effects involves the reactivity of the silicon atom and the oxirane ring. The silicon atom can stabilize positive charges through hyperconjugation, making it a useful intermediate in various reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds.
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the oxirane ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Trimethoxysilane: Contains methoxy groups instead of methyl groups.
Uniqueness
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is unique due to the presence of both the silicon atom and the oxirane ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.
特性
CAS番号 |
65164-99-0 |
|---|---|
分子式 |
C9H20OSi |
分子量 |
172.34 g/mol |
IUPAC名 |
trimethyl-(2-methyl-3-propyloxiran-2-yl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-7-8-9(2,10-8)11(3,4)5/h8H,6-7H2,1-5H3 |
InChIキー |
LJGGRSKFAYYSOH-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(O1)(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




